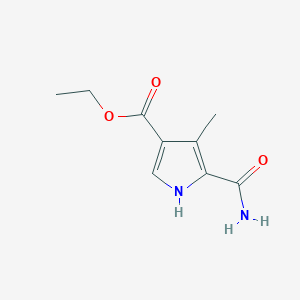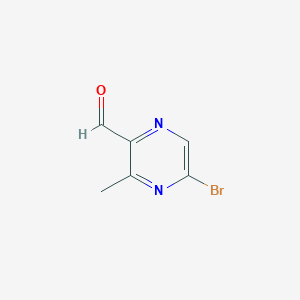
5-Bromo-3-methylpyrazine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-methylpyrazine-2-carbaldehyde is a brominated heterocyclic aromatic organic compound. It is characterized by the presence of a pyrazine ring, a bromine atom, a methyl group, and a formyl group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination: The compound can be synthesized by the bromination of 3-methylpyrazine-2-carbaldehyde using bromine in the presence of a suitable catalyst.
Formylation: Another method involves the formylation of 5-bromo-3-methylpyrazine using reagents like formic acid or formyl chloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and formylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary, secondary, and tertiary amines.
Substitution Products: Heterocyclic compounds with different substituents.
Scientific Research Applications
5-Bromo-3-methylpyrazine-2-carbaldehyde is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Bromo-3-methylpyrazine-2-carbaldehyde exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its application, such as its role in biological systems or its use in chemical synthesis.
Comparison with Similar Compounds
5-Bromo-2-methylpyridine-3-carbaldehyde
3-Methylpyrazine-2-carbaldehyde
5-Bromo-3-methylpyrazine
Uniqueness: 5-Bromo-3-methylpyrazine-2-carbaldehyde is unique due to its specific combination of functional groups and its bromine atom, which allows for diverse chemical reactions and applications.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1393576-69-6 |
|---|---|
Molecular Formula |
C6H5BrN2O |
Molecular Weight |
201.02 g/mol |
IUPAC Name |
5-bromo-3-methylpyrazine-2-carbaldehyde |
InChI |
InChI=1S/C6H5BrN2O/c1-4-5(3-10)8-2-6(7)9-4/h2-3H,1H3 |
InChI Key |
DHPKMNWJPCRSJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]hydroxyacetonitrile](/img/structure/B15365400.png)
![N-[2-Methyl-1-[(4-oxo-1-piperidinyl)carbonyl]propyl]benzamide](/img/structure/B15365411.png)
![(E)-5-((4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)quinolin-6-yl)methylene)thiazolidine-2,4-dione](/img/structure/B15365414.png)
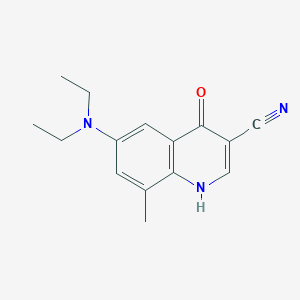
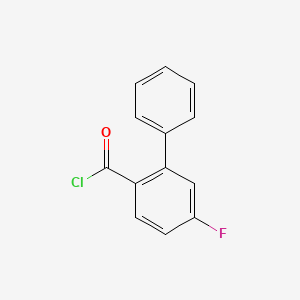

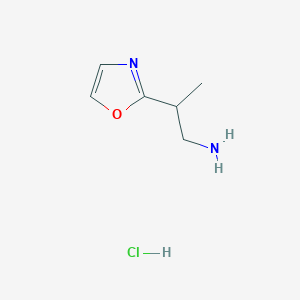
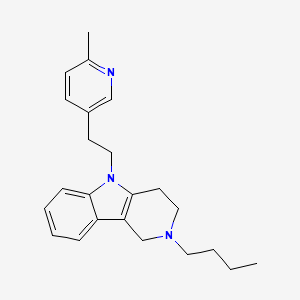
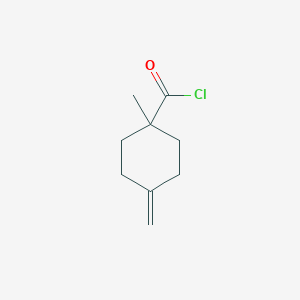
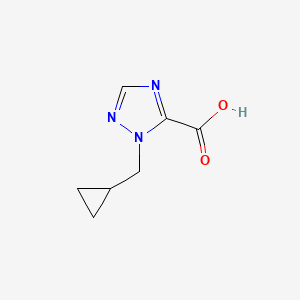
![2-methoxy-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide](/img/structure/B15365484.png)
